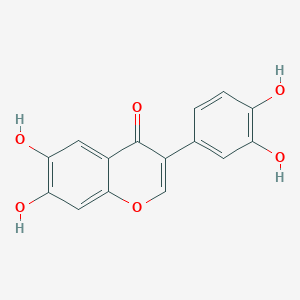

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is a flavonoid compound known for its potent antioxidant properties. It is structurally characterized by the presence of multiple hydroxyl groups, which contribute to its high reactivity and biological activity. This compound is found in various plants and is often studied for its potential health benefits and applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of 3,4-dihydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. The reaction is catalyzed by an acid or base, leading to the formation of the chromenone structure through cyclization and dehydration steps.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones under the influence of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to its corresponding dihydro derivatives using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of dihydro derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying antioxidant mechanisms and radical scavenging activities.

Biology: Investigated for its role in modulating cellular oxidative stress and its potential protective effects against oxidative damage.

Medicine: Explored for its therapeutic potential in treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Mechanism of Action

The mechanism of action of 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one primarily involves its antioxidant activity. The compound can donate hydrogen atoms or electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also interacts with various molecular targets, such as enzymes involved in oxidative stress pathways, and modulates their activity to enhance cellular defense mechanisms.

Comparison with Similar Compounds

Similar Compounds

Quercetin: Another flavonoid with similar antioxidant properties but differs in the number and position of hydroxyl groups.

Catechin: A flavanol with potent antioxidant activity, commonly found in tea.

Luteolin: A flavone with anti-inflammatory and antioxidant properties.

Uniqueness

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which contributes to its distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial purposes.

Biological Activity

3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one, also known as a flavonoid compound, belongs to the class of 2H/4H-chromenes. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. This article explores its biological activity through various studies and findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O6, with a molecular weight of approximately 286.24 g/mol. The structure features multiple hydroxyl groups that contribute to its biological activity.

1. Anticancer Activity

Research indicates that flavonoids, including this compound, exhibit significant anticancer properties. They have been shown to induce apoptosis in cancer cells through various mechanisms:

- Mechanism of Action : These compounds interact with tubulin at binding sites similar to colchicine, inhibiting microtubule polymerization and leading to cell cycle arrest at the G2/M phase. This mechanism triggers caspase-dependent apoptosis in cancer cells .

- Case Study : A study by Afifi et al. (2017) demonstrated that analogs of this flavonoid exhibited potent cytotoxic effects against various cancer cell lines, suggesting a potential for therapeutic applications in oncology .

2. Antimicrobial Activity

Flavonoids are well-known for their antimicrobial properties. The specific compound has shown efficacy against both Gram-positive and Gram-negative bacteria.

- Research Findings : A study highlighted that compounds with similar structures displayed minimum inhibitory concentrations (MIC) ranging from 0.39 to 6.25 μg/mL against various bacterial strains . The presence of hydroxyl groups enhances their ability to penetrate bacterial membranes and disrupt cellular processes.

3. Antioxidant Activity

The antioxidant capacity of flavonoids is attributed to their ability to scavenge free radicals and reduce oxidative stress.

- Mechanism : The hydroxyl groups in the structure donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage . This property is critical in protecting against chronic diseases associated with oxidative stress.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of flavonoids:

| Substituent | Effect on Activity |

|---|---|

| Hydroxyl Groups | Increase antioxidant and anticancer activity |

| Methoxy Substituents | May enhance solubility but can reduce certain biological activities |

| Positioning of Hydroxyls | Critical for interaction with biological targets |

Properties

IUPAC Name |

3-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-10-2-1-7(3-11(10)17)9-6-21-14-5-13(19)12(18)4-8(14)15(9)20/h1-6,16-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMUPEDRUCMYIY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001341601 |

Source

|

| Record name | 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109588-95-6 |

Source

|

| Record name | 3-(3,4-Dihydroxyphenyl)-6,7-dihydroxy-4H-chromen-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001341601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.